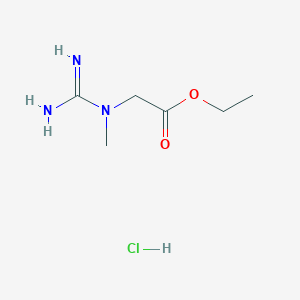

Ethyl 2-(1-methylguanidino)acetate hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

ethyl 2-[carbamimidoyl(methyl)amino]acetate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3O2.ClH/c1-3-11-5(10)4-9(2)6(7)8;/h3-4H2,1-2H3,(H3,7,8);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZZVKHCNEZPXOL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN(C)C(=N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70648756 |

Source

|

| Record name | Ethyl N-carbamimidoyl-N-methylglycinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70648756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15366-32-2 |

Source

|

| Record name | Glycine, N-(aminoiminomethyl)-N-methyl-, ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15366-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl N-carbamimidoyl-N-methylglycinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70648756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glycine, N-(aminoiminomethyl)-N-methyl-, ethyl ester, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.609 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Ethyl 2-(1-methylguanidino)acetate Hydrochloride

This document provides an in-depth technical guide for the chemical synthesis of Ethyl 2-(1-methylguanidino)acetate hydrochloride, a creatine derivative of interest in pharmaceutical and nutraceutical research. The guide is structured to provide researchers, chemists, and drug development professionals with a scientifically grounded and practical framework, moving from theoretical reaction design to a detailed, step-by-step laboratory protocol. The methodologies described herein are rooted in established principles of organic chemistry, emphasizing safety, reproducibility, and robust product validation.

Strategic Approach to Synthesis: A Mechanistic Overview

The synthesis of this compound is most efficiently approached via a direct nucleophilic substitution (S_N2) pathway. This strategy is predicated on the reaction between a guanidinyl nucleophile and an α-halo ester electrophile.

Core Rationale:

-

Nucleophile Selection: N-methylguanidine is selected as the nucleophile. While guanidines have multiple nitrogen atoms, the monosubstituted nitrogen exhibits favorable nucleophilicity for attacking an electrophilic carbon center.

-

Electrophile Selection: Ethyl chloroacetate serves as the ideal electrophile. The chlorine atom is a competent leaving group, and the adjacent carbonyl group activates the α-carbon for nucleophilic attack. The ethyl ester moiety is chosen for its relative stability under the reaction conditions and its utility in potential downstream applications.

-

Salt Formation: The final step involves the formation of the hydrochloride salt. This is critical for enhancing the compound's stability, crystallinity, and solubility in aqueous media, which are desirable properties for handling, purification, and formulation.

The overall transformation is depicted below:

Figure 1: High-level workflow for the synthesis of this compound.

Detailed Synthesis Protocol

This section outlines a comprehensive, two-step laboratory procedure. The protocol includes causality for each operational choice, ensuring the "why" behind each step is clear.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | CAS Number | Supplier (Example) |

| N-Methylguanidine Hydrochloride | CH₅N₃·HCl | 109.55 | 506-90-1 | Sigma-Aldrich |

| Sodium Methoxide (NaOMe) | CH₃ONa | 54.02 | 124-41-4 | Sigma-Aldrich |

| Ethyl Chloroacetate | ClCH₂COOCH₂CH₃ | 122.55 | 105-39-5 | Sigma-Aldrich |

| Methanol (Anhydrous) | CH₃OH | 32.04 | 67-56-1 | Fisher Scientific |

| Diethyl Ether (Anhydrous) | (C₂H₅)₂O | 74.12 | 60-29-7 | Fisher Scientific |

| Hydrochloric Acid (in Ether) | HCl | 36.46 | 7647-01-0 | Sigma-Aldrich |

Step-by-Step Experimental Procedure

Step 1: In-situ Generation of N-Methylguanidine Free Base and S_N2 Reaction

-

Rationale: N-methylguanidine is typically supplied as a stable hydrochloride salt. To render it nucleophilic, the free base must be generated in situ using a strong, non-nucleophilic base. Sodium methoxide is ideal as its byproduct, sodium chloride, is insoluble in the methanolic reaction medium and can be easily removed.

-

Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous methanol (100 mL).

-

Base Addition: Under a gentle stream of nitrogen, add sodium methoxide (5.40 g, 0.10 mol) to the methanol. Stir until fully dissolved.

-

Precursor Addition: Add N-methylguanidine hydrochloride (10.95 g, 0.10 mol) to the sodium methoxide solution in portions. A white precipitate of sodium chloride (NaCl) will form immediately. Stir the resulting suspension at room temperature for 30 minutes to ensure complete deprotonation.

-

Initiate Reaction: Add ethyl chloroacetate (12.25 g, 0.10 mol) dropwise to the suspension over 15 minutes using a dropping funnel. Causality: This controlled addition helps to manage any potential exotherm and minimizes side reactions.

-

Reflux: Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup (Part 1): After cooling to room temperature, remove the precipitated NaCl by vacuum filtration, washing the solid with a small amount of cold methanol.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a viscous oil, which is the crude ethyl 2-(1-methylguanidino)acetate free base.

Step 2: Formation and Isolation of the Hydrochloride Salt

-

Rationale: The crude free base is difficult to purify and handle. Conversion to the hydrochloride salt induces crystallization, providing a highly effective method of purification. The use of a non-polar solvent like diethyl ether is crucial for precipitating the polar salt.

-

Dissolution: Dissolve the crude oil from Step 1 in anhydrous diethyl ether (150 mL). The solution may be slightly cloudy.

-

Precipitation: While stirring vigorously, slowly add a 2.0 M solution of hydrochloric acid in diethyl ether dropwise. The hydrochloride salt will begin to precipitate as a white solid. Continue addition until the pH of the solution is acidic (test with moist pH paper) and no further precipitation is observed.

-

Crystallization: Allow the suspension to stir in an ice bath for 1 hour to maximize crystal formation.

-

Isolation: Collect the white solid by vacuum filtration. Wash the filter cake with two portions of cold, anhydrous diethyl ether (25 mL each) to remove any non-polar impurities.

-

Drying: Dry the product under high vacuum at 40°C for 12 hours to yield this compound as a white crystalline solid.

Figure 2: Step-by-step experimental workflow for the synthesis protocol.

Product Validation and Trustworthiness

A robust synthesis protocol requires a self-validating system. The identity and purity of the final compound must be confirmed through rigorous analytical methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include a triplet for the methyl protons and a quartet for the methylene protons of the ethyl group, a singlet for the N-methyl protons, and a singlet for the methylene protons adjacent to the guanidino group. The NH protons of the guanidinium group may appear as broad singlets.

-

¹³C NMR: Will confirm the presence of the ester carbonyl carbon, the ethyl group carbons, the N-methyl carbon, the α-carbon, and the characteristic guanidinium carbon.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺.

-

Melting Point: A sharp melting point for the crystalline hydrochloride salt is a strong indicator of high purity.

References

-

Bell, F. (1947). Guanidine and its derivatives. Chemical Reviews, 40(3), 251-289. [Link]

-

Katritzky, A. R., & Lagowski, J. M. (1963). Prototropic Tautomerism of Heteroaromatic Compounds: II. The Tautomerism of Guanidine. Journal of the Chemical Society, 657-660. [Link]

-

Gulewitsch, W. S., & Amiradžibi, S. (1906). Über das Kreatin und seine Synthese. Berichte der deutschen chemischen Gesellschaft, 39(2), 1514-1524. [Link]

Introduction: A Chemist's Perspective on a Creatine Derivative

An In-Depth Technical Guide to the Physical Properties of Creatine Ethyl Ester Hydrochloride

Creatine Ethyl Ester Hydrochloride (CEE-HCl) represents a significant modification of the widely studied creatine monohydrate, engineered to enhance its physicochemical properties. It is the hydrochloride salt of the ethyl ester of creatine.[1] The core rationale behind the esterification of creatine with ethanol is to increase its lipophilicity, which theoretically enhances its ability to permeate cell membranes, potentially leading to improved absorption and bioavailability compared to its parent compound, creatine monohydrate.[2][3] This guide provides a comprehensive overview of the core physical and chemical properties of CEE-HCl, offering critical data and validated methodologies for researchers, formulation scientists, and quality control professionals in the pharmaceutical and nutraceutical industries.

Chemical Identity and Molecular Structure

A precise understanding of the molecule's identity is the foundation of all further characterization.

1.1 Molecular Formula and Weight The chemical identity of Creatine Ethyl Ester HCl is well-defined.

1.2 Chemical Structure The structure consists of the core creatine molecule where the carboxylic acid group has been esterified with an ethyl group, and the resulting compound is stabilized as a hydrochloride salt.

Caption: 2D structure of Creatine Ethyl Ester Hydrochloride.

Core Physical Properties

The physical characteristics of a compound are paramount for its handling, formulation, and processing.

Table 1: Summary of Physical Properties for Creatine Ethyl Ester HCl

| Property | Value | Source(s) |

|---|---|---|

| Appearance | White crystalline powder | [1][4][8] |

| Odor | Odorless | [4] |

| Melting Point | 160 - 165 °C (with decomposition) | [4][5][9] |

| Solubility (Water) | Highly soluble | [1][5] |

| Solubility (Organic) | Slightly soluble in Ethanol & Methanol; Insoluble in non-polar solvents |[5] |

2.1 Organoleptic Properties CEE-HCl is consistently described as a white, odorless, crystalline solid.[1][4][8] These properties are crucial for initial raw material identification and for formulation into final dosage forms where color and odor are critical for consumer acceptance.

2.2 Solubility Profile A key purported advantage of CEE-HCl over creatine monohydrate is its enhanced solubility in aqueous solutions.[1] It is highly soluble in water, a characteristic attributed to its salt form.[1][5] In contrast, its solubility is limited in alcohols like ethanol and methanol, and it is considered insoluble in non-polar organic solvents.[5] This solubility profile is a critical determinant for developing both solid and potential liquid dosage forms.

2.3 Thermal Characteristics The melting point of CEE-HCl is consistently reported in the range of 160-165°C.[4][5][9] Some sources indicate that decomposition occurs at this temperature.[9] This thermal behavior is an important parameter for manufacturing processes such as drying and milling, where temperature control is necessary to prevent degradation.

Stability Profile: The Critical Factor

While esterification improves solubility, it introduces a critical liability: instability, particularly as a function of pH. For drug development professionals, understanding this is non-negotiable.

3.1 pH-Dependent Stability The stability of CEE-HCl is highly dependent on the pH of the aqueous environment.

-

Acidic Conditions (pH ≤ 1.0): CEE-HCl exhibits its greatest stability in strongly acidic environments, with a reported half-life of 570 hours at pH 1.0.[10] The primary degradation pathway under these conditions is ester hydrolysis, yielding creatine and ethanol.[10]

-

Neutral to Alkaline Conditions (pH > 1.0): As the pH increases, the rate of degradation accelerates dramatically. The molecule undergoes rapid intramolecular cyclization to form the pharmacologically inactive byproduct, creatinine.[10][11] At a pH above 8.0, the degradation is almost instantaneous, with a half-life of only 23 seconds.[10]

This pH-dependent instability has profound implications. While the compound is stable in the highly acidic environment of the stomach, its rapid conversion to creatinine in the neutral pH of the small intestine and in the bloodstream is a significant concern for its bioavailability as a creatine prodrug.[10][12] In vitro studies using human plasma have shown that CEE-HCl is not converted to creatine by plasma esterases to any detectable extent; instead, the only species detected after incubation was creatinine.[13]

Caption: Degradation pathways of CEE-HCl based on pH.

Experimental Protocols for Physical Characterization

To ensure the quality and consistency of CEE-HCl, validated analytical methods are essential.

4.1 Protocol: Determination of pH-Dependent Stability via HPLC

Objective: To quantify the rate of degradation of CEE-HCl into creatine and creatinine at various pH values over time.

Methodology:

-

Buffer Preparation: Prepare a series of aqueous buffers at distinct pH values (e.g., pH 1.2, 4.5, 6.8, 7.4) to simulate physiological conditions.

-

Stock Solution: Prepare a concentrated stock solution of CEE-HCl in a suitable solvent (e.g., 10% acetonitrile in water).

-

Sample Incubation:

-

For each pH buffer, create a working solution by diluting the stock solution to a final concentration of ~100 µg/mL.

-

Incubate these solutions in a temperature-controlled environment (e.g., 37°C).

-

-

Time-Point Sampling: At predetermined time intervals (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), withdraw an aliquot from each pH solution. The frequency of sampling should be higher for solutions with higher pH due to faster degradation.

-

Sample Quenching: Immediately quench the degradation reaction by diluting the aliquot in the HPLC mobile phase or an acidic solution to stabilize the remaining CEE-HCl.

-

HPLC Analysis:

-

Column: Use a suitable reversed-phase C18 column.

-

Mobile Phase: A gradient or isocratic system capable of separating CEE-HCl, creatine, and creatinine. A typical mobile phase could consist of a mixture of an aqueous buffer (e.g., sodium acetate) and an organic modifier (e.g., acetonitrile).[14]

-

Detection: UV detection at approximately 210 nm.

-

Injection: Inject the quenched samples onto the HPLC system.

-

-

Data Analysis:

-

Quantify the peak areas for CEE-HCl, creatine, and creatinine at each time point against a standard curve.

-

Plot the concentration of CEE-HCl versus time for each pH value.

-

Calculate the first-order degradation rate constant (k) and the half-life (t½ = 0.693/k) at each pH.

-

Caption: Experimental workflow for HPLC-based stability testing.

Conclusion for the Research Professional

Creatine Ethyl Ester HCl is a compound with distinct physical properties that differentiate it from creatine monohydrate. Its high aqueous solubility and defined crystalline structure are advantageous from a formulation standpoint. However, its pronounced pH-dependent instability is a critical scientific liability. The rapid degradation to creatinine at physiological pH levels (post-stomach) challenges its efficacy as a stable prodrug for delivering creatine to muscle tissue. Researchers and drug development professionals must rigorously account for this instability in any in vitro or in vivo experimental design and when developing oral dosage forms. The analytical protocols outlined herein provide a framework for the essential quality control and characterization required to work with this molecule.

References

-

ProVita Biotech. (n.d.). Wholesale Creatine Ethyl Ester HCl Powder Supplier China. Retrieved from ProVita Biotech website.[1]

-

LGC Standards. (n.d.). Creatine Ethyl Ester Hcl(AS). Retrieved from LGC Standards website.[4]

-

Chibio Biotech. (n.d.). Creatine Ethyl Ester HCL (≥99%) – Advanced Sports Nutrition Supplement. Retrieved from Chibio Biotech website.[5]

-

PubChem. (n.d.). Creatine ethyl ester HCl. National Center for Biotechnology Information. Retrieved from [Link]6]

-

Fengchen Group. (n.d.). Creatine Ethyl Ester Hydrochloride, Creatine Ethyl Ester Hcl USP AJI FCC BP EP. Retrieved from Fengchen Group website.[9]

-

Pharmaffiliates. (n.d.). CAS No : 15366-32-2 | Chemical Name : CREATINE ETHYL ESTER HCL. Retrieved from Pharmaffiliates website.[7]

-

Fortune Business Insights. (n.d.). Creatine Ethyl Ester Hcl Market Size, Share, Forecast, 2032. Retrieved from Fortune Business Insights website.[8]

-

ChemNet. (n.d.). Creatine ethyl ester hydrochloride. Retrieved from ChemNet website.[15]

-

ChemicalBook. (n.d.). 15366-32-2(Creatine ethyl ester hydrochloride) Product Description. Retrieved from ChemicalBook website.[16]

-

UNeMed. (2007). CREATINE ESTER PRONUTRIENT COMPOUNDS AND FORMULATIONS. Retrieved from UNeMed website.[2]

-

Giese, M. W. (2005). Production of creatine esters using in situ acid production. US Patent Application US20050049428A1.[17]

-

Guo, C. et al. (2015). Preparation method of creatine ethyl ester hydrochloride. Chinese Patent CN104262203A.[18]

-

Love Life Supplements. (2025). Creatine Monohydrate vs HCl vs Ethyl Ester: What's the Difference?. Retrieved from Love Life Supplements website.[19]

-

Giese, M. W., Lecher, C. S. (2009). pH-Dependent Stability of Creatine Ethyl Ester: Relevance to Oral Absorption. Journal of Agricultural and Food Chemistry. Available at: [Link]12]

-

PubMed. (2009). pH-dependent stability of creatine ethyl ester: relevance to oral absorption. National Center for Biotechnology Information. Retrieved from [Link]10]

-

Jäger, R., et al. (2011). Analysis of the efficacy, safety, and regulatory status of novel forms of creatine. Amino Acids. Available at: [Link]11]

-

Giese, M. W., & Massa, K. (2009). Qualitative in vitro NMR analysis of creatine ethyl ester pronutrient in human plasma. Planta Medica. Retrieved from PubMed.[13]

-

Spillane, M., et al. (2009). The effects of creatine ethyl ester supplementation combined with heavy resistance training on body composition, muscle performance, and serum and muscle creatine levels. Journal of the International Society of Sports Nutrition. Available at: [Link]3]

-

Al-Absi, H. R., et al. (2000). A simple HPLC method with pulsed EC detection for the analysis of creatine. Creighton University. Retrieved from Creighton University website.[14]

Sources

- 1. Wholesale Creatine Ethyl Ester HCl Powder Supplier China [provitabio.com]

- 2. unemed.com [unemed.com]

- 3. The effects of creatine ethyl ester supplementation combined with heavy resistance training on body composition, muscle performance, and serum and muscle creatine levels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Creatine Ethyl Ester Hcl(AS) | LGC Standards [lgcstandards.com]

- 5. chibiotech.com [chibiotech.com]

- 6. Creatine ethyl ester HCl | C6H14ClN3O2 | CID 25114309 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. fortunebusinessinsights.com [fortunebusinessinsights.com]

- 9. Creatine Ethyl Ester Hydrochloride, Creatine Ethyl Ester Hcl USP AJI FCC BP EP Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 10. pH-dependent stability of creatine ethyl ester: relevance to oral absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Analysis of the efficacy, safety, and regulatory status of novel forms of creatine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pH-Dependent Stability of Creatine Ethyl Ester: Relevance to Oral Absorption - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Qualitative in vitro NMR analysis of creatine ethyl ester pronutrient in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Research Portal [researchworks.creighton.edu]

- 15. Creatine ethyl ester hydrochloride | 15366-32-2 [chemnet.com]

- 16. 15366-32-2 CAS MSDS (Creatine ethyl ester hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 17. US20050049428A1 - Production of creatine esters using in situ acid production - Google Patents [patents.google.com]

- 18. CN104262203A - Preparation method of creatine ethyl ester hydrochloride - Google Patents [patents.google.com]

- 19. lovelifesupplements.co.uk [lovelifesupplements.co.uk]

IUPAC name for Creatine Ethyl Ester hydrochloride

An In-Depth Technical Guide to Creatine Ethyl Ester Hydrochloride

Abstract

Creatine Ethyl Ester Hydrochloride (CEE HCl) was developed as a pro-drug of creatine, engineered with the objective of enhancing its bioavailability and reducing the side effects associated with creatine monohydrate.[1][2][3] The esterification of creatine was theorized to increase its lipophilicity, thereby facilitating more efficient passage across cell membranes.[3] This guide provides a comprehensive technical overview of CEE HCl, beginning with its formal chemical nomenclature and properties. It delves into the common synthesis methodologies, the compound's critical pH-dependent stability, and its ultimate metabolic fate. We will examine the analytical techniques for its quantification and conclude with a critical evaluation of its efficacy based on peer-reviewed research, which challenges its standing as a superior alternative to creatine monohydrate.

Chemical Nomenclature and Properties

A precise understanding of a compound begins with its unequivocal identification through standardized nomenclature.

1.1 IUPAC Name

The formal IUPAC name for the active component of Creatine Ethyl Ester Hydrochloride is ethyl 2-[carbamimidoyl(methyl)amino]acetate;hydrochloride .[4]

-

Synonyms: N-(aminoiminomethyl)-N-methylglycine ethyl ester hydrochloride, Creatine Ethyl Ester HCl.[4][5]

1.2 Chemical Structure and Properties

The addition of an ethyl ester group to the creatine molecule is intended to mask the carboxyl group, thereby increasing its lipophilicity.[7]

The structure consists of the sarcosine backbone of creatine with its carboxyl group esterified by ethanol, and it is supplied as a hydrochloride salt to improve stability and solubility.

Synthesis of Creatine Ethyl Ester Hydrochloride

The synthesis of CEE HCl is typically achieved through a Fischer esterification reaction. The general principle involves reacting creatine with ethanol in the presence of a strong acid catalyst, typically hydrochloric acid (HCl), which also serves to form the final salt.

2.1 General Synthesis Protocol

This protocol is a synthesized methodology based on established procedures.[9][10][11]

-

Preparation: Anhydrous creatine is suspended in anhydrous ethanol. The use of anhydrous reagents is critical to prevent the hydrolysis of the ester product.

-

Acidification: The mixture is cooled in an ice bath, and dry hydrogen chloride gas is bubbled through the suspension, or a solution of acetyl chloride in ethanol is added slowly.[9] This in-situ generation of ethanolic HCl serves as the catalyst and reactant for salt formation.

-

Reaction: The reaction mixture is stirred at a controlled temperature (e.g., room temperature or slightly elevated to 40°C) for several hours until the reaction is complete, which can be monitored by techniques like Thin Layer Chromatography (TLC).[9]

-

Isolation: The resulting CEE HCl precipitates out of the solution. The solid is collected by filtration.

-

Purification: The crude product is purified by recrystallization from ethanol to yield the final white crystalline product.[10][11]

Causality in Synthesis: The strong acid (HCl) protonates the carbonyl oxygen of creatine's carboxylic acid group, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the ethanol molecule. The hydrochloride salt form is isolated as it is generally more stable as a solid than the free base.

Below is a diagram illustrating the general workflow for the synthesis of Creatine Ethyl Ester Hydrochloride.

Caption: General workflow for the synthesis of Creatine Ethyl Ester HCl.

Chemical Stability and Degradation Pathway

The efficacy of CEE HCl as a pro-drug is critically dependent on its stability in the gastrointestinal tract and its subsequent conversion to creatine in the bloodstream. However, extensive research has shown that the compound is highly unstable under physiological conditions.[1][2][12]

3.1 pH-Dependent Degradation

The degradation of CEE HCl follows two distinct pathways depending on the ambient pH.[2][13]

-

Strongly Acidic Conditions (pH ≤ 1.0): In a highly acidic environment, such as the stomach, CEE HCl undergoes intermolecular ester hydrolysis to yield creatine and ethanol. This pathway is relatively slow.[2][13]

-

Mildly Acidic to Alkaline Conditions (pH > 1.0): In less acidic, neutral, or alkaline environments, CEE HCl rapidly undergoes an intramolecular cyclization to form creatinine and ethanol.[2][13] This reaction is significantly faster than the desired hydrolysis to creatine.

The following diagram illustrates these two competing degradation pathways.

Caption: pH-dependent degradation pathways of Creatine Ethyl Ester.

3.2 Stability Data

Studies have quantified the half-life of CEE at various pH levels, demonstrating its rapid degradation as the pH approaches neutral.[1][13]

| Buffer pH | Half-Life | Degradation Pathway |

| 1.0 | 570 hours | Ester Hydrolysis to Creatine |

| 2.5 | 200 hours | Intramolecular Cyclization to Creatinine |

| 4.0 | 4.0 hours | Intramolecular Cyclization to Creatinine |

| 7.4 (Physiological) | < 1 minute | Intramolecular Cyclization to Creatinine |

| 8.8 | 23 seconds | Intramolecular Cyclization to Creatinine |

| (Data synthesized from Gufford et al., 2012)[2][13] |

This data compellingly shows that upon leaving the highly acidic environment of the stomach, CEE HCl is almost instantaneously converted to creatinine, not creatine.[1][2] In vitro studies using human plasma have confirmed that CEE is not converted to creatine to any detectable extent, with creatinine being the only species observed.[14]

Pharmacokinetics and Bioavailability

The central claim for CEE HCl is its superior absorption and bioavailability compared to creatine monohydrate.[15] This claim is predicated on the idea that the esterified form can bypass the sodium-chloride dependent creatine transporter and enter muscle cells more directly.[16]

However, the profound chemical instability of CEE HCl undermines this hypothesis. The rapid conversion to creatinine in the intestines and bloodstream means very little, if any, intact CEE HCl or creatine is available for absorption into muscle tissue.[12][17] Consequently, instead of being a bioavailable source of creatine, supplementation with CEE HCl primarily delivers a large bolus of creatinine.[14]

Comparative studies have shown that supplementation with CEE HCl is not as effective as creatine monohydrate at increasing serum and muscle creatine levels.[16] Furthermore, it leads to significantly higher serum creatinine levels.[16]

Analytical Methodologies

Accurate quantification of CEE HCl and its degradation products is essential for stability and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is the standard method for this analysis.

5.1 HPLC Protocol for Simultaneous Quantification

The following protocol is adapted from a validated, stability-indicating HPLC method.[2]

-

System: A standard HPLC system equipped with a UV-VIS detector.

-

Column: Waters Atlantis® T3 C18 column (4.6 × 100 mm, 3 µm) maintained at 30°C.

-

Mobile Phase: An isocratic mobile phase consisting of 20% v/v acetonitrile, 5 mM formic acid, and 5 mM 1-octanesulfonic acid sodium salt. The apparent pH is approximately 2.8.

-

Flow Rate: 1.5 mL/min.

-

Detection: UV absorbance is monitored at 210 nm for CEE, creatine, and creatinine. A secondary wavelength of 235 nm can be used for confirmation of creatinine.[2]

-

Sample Preparation: Samples are diluted in the mobile phase to fall within the concentration range of the calibration curve (e.g., 3-50 µg/mL).

-

Quantification: Linear regression of calibration curves for CEE, creatine, and creatinine standards is used to quantify the concentrations in unknown samples.

Workflow Rationale: The C18 column provides reversed-phase separation based on hydrophobicity. The ion-pairing agent (1-octanesulfonic acid) is used to improve the retention and peak shape of the polar analytes. The acidic mobile phase (pH 2.8) helps to ensure the analytes are in a consistent protonation state and slows the degradation of CEE during the analysis itself.

The diagram below outlines the analytical workflow.

Caption: HPLC workflow for quantifying CEE, creatine, and creatinine.

Conclusion

While Creatine Ethyl Ester Hydrochloride, or ethyl 2-[carbamimidoyl(methyl)amino]acetate;hydrochloride , was developed on a sound theoretical premise to improve the pharmacokinetics of creatine, the empirical evidence demonstrates a critical flaw in its design. Its inherent chemical instability at physiological pH leads to rapid and near-total conversion into creatinine, a metabolic waste product. This degradation pathway precludes its effective delivery as a creatine pro-drug. For researchers and drug development professionals, CEE HCl serves as a crucial case study on the importance of pH-dependent stability and pre-systemic metabolism in pro-drug design. Based on current scientific literature, it is not a superior alternative to creatine monohydrate for increasing intramuscular creatine stores.[16]

References

-

Gufford, B. T., Sriraghavan, K., Miller, N. J., Miller, D. W., Gu, X., Vennerstrom, J. L., & Robinson, D. H. (2012). pH-dependent stability of creatine ethyl ester: relevance to oral absorption. Journal of Dietary Supplements, 9(4), 241–251. [Link]

-

Gufford, B. T., Sriraghavan, K., Miller, N. J., Miller, D. W., Gu, X., Vennerstrom, J. L., & Robinson, D. H. (2012). pH-Dependent Stability of Creatine Ethyl Ester: Relevance to Oral Absorption. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). pH-Dependent Stability of Creatine Ethyl Ester: Relevance to Oral Absorption. PubMed. [Link]

-

National Center for Biotechnology Information. (n.d.). Creatine ethyl ester HCl. PubChem. [Link]

-

Gigas Nutrition. (n.d.). Creatine ethyl ester - Everything you need to know! [Link]

- Google Patents. (n.d.). Labeled creatine ethyl ester hydrochloride. US20060067880A1.

- Google Patents. (n.d.). Creatine ester pronutrient compounds and formulations.

- Google Patents. (n.d.).

-

UNeMed. (2007). CREATINE ESTER PRONUTRIENT COMPOUNDS AND FORMULATIONS. [Link]

-

Jäger, R., Purpura, M., Shao, A., Inoue, T., & Kreider, R. B. (2011). Analysis of the efficacy, safety, and regulatory status of novel forms of creatine. Amino acids, 40(5), 1369–1383. [Link]

- Google Patents. (n.d.). Preparation method of creatine ethyl ester hydrochloride. CN104262203A.

-

Wikipedia. (n.d.). Creatine. [Link]

-

Kreider, R. B., Kalman, D. S., Antonio, J., Ziegenfuss, T. N., Wildman, R., Collins, R., ... & Lopez, H. L. (2017). Bioavailability, Efficacy, Safety, and Regulatory Status of Creatine and Related Compounds: A Critical Review. Nutrients, 9(5), 447. [Link]

-

Regulations.gov. (2004). Section Six. [Link]

-

Ningxia Taikang Pharmaceutical Co., Ltd. (n.d.). Creatine Ethyl Ester Hydrochloride. [Link]

-

Fengchen Group Co., Ltd. (n.d.). Creatine Ethyl Ester Hydrochloride, Creatine Ethyl Ester Hcl USP AJI FCC BP EP. [Link]

-

ResearchGate. (n.d.). Degradation of creatine ethyl ester to creatinine. [Link]

-

Wikipedia. (n.d.). Creatine methyl ester. [Link]

-

Giese, M. W., & Lecher, C. S. (2009). Qualitative in vitro NMR analysis of creatine ethyl ester pronutrient in human plasma. International journal of sports medicine, 30(10), 766–770. [Link]

-

Mr Supplement. (2024). Creatine Ethyl Ester: Your Comprehensive Review. [Link]

-

Creighton University. (n.d.). A simple HPLC method with pulsed EC detection for the analysis of creatine. [Link]

-

Government of Canada. (n.d.). Chemical Substance - Creatine ethyl ester hydrochloride. [Link]

-

Spillane, M., Schoch, R., Cooke, M., Harvey, T., Greenwood, M., Kreider, R., & Willoughby, D. S. (2009). The effects of creatine ethyl ester supplementation combined with heavy resistance training on body composition, muscle performance, and serum and muscle creatine levels. Journal of the International Society of Sports Nutrition, 6, 6. [Link]

-

SIELC. (n.d.). HPLC Method for Analysis of Creatine and Creatinine in Milk on Newcrom AH Column. [Link]

Sources

- 1. pH-dependent stability of creatine ethyl ester: relevance to oral absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pH-Dependent Stability of Creatine Ethyl Ester: Relevance to Oral Absorption - PMC [pmc.ncbi.nlm.nih.gov]

- 3. gigasnutrition.com [gigasnutrition.com]

- 4. Creatine ethyl ester HCl | C6H14ClN3O2 | CID 25114309 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Creatine Ethyl Ester Hydrochloride, Creatine Ethyl Ester Hcl USP AJI FCC BP EP Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 6. Temporary title [webprod.hc-sc.gc.ca]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. Creatine Ethyl Ester Hydrochloride - Ningxia Taikang Pharmaceutical Co., Ltd. [nxtkpharm.com]

- 9. US20060067880A1 - Labeled creatine ethyl ester hydrochloride - Google Patents [patents.google.com]

- 10. Creatine ester pronutrient compounds and formulations - Patent 1688139 [data.epo.org]

- 11. unemed.com [unemed.com]

- 12. Analysis of the efficacy, safety, and regulatory status of novel forms of creatine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Qualitative in vitro NMR analysis of creatine ethyl ester pronutrient in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mrsupplement.com.au [mrsupplement.com.au]

- 16. The effects of creatine ethyl ester supplementation combined with heavy resistance training on body composition, muscle performance, and serum and muscle creatine levels - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3,4-Dimethoxyphenylacetonitrile: A Cornerstone Intermediate in Pharmaceutical Synthesis

A Note on Chemical Identification: This guide focuses on the chemical intermediate 3,4-Dimethoxyphenylacetonitrile , also known as homoveratronitrile or 3,4-dimethoxybenzyl cyanide. Its designated CAS (Chemical Abstracts Service) number is 93-17-4 . While the initial query referenced CAS number 15366-32-2 (which corresponds to Creatine Ethyl Ester HCl), the context of advanced research applications in drug development strongly aligns with the synthetic utility of 3,4-Dimethoxyphenylacetonitrile. This document proceeds under the directive to provide a technical guide relevant to researchers in organic chemistry and drug discovery.

Introduction: The Versatility of a Key Building Block

3,4-Dimethoxyphenylacetonitrile (CAS 93-17-4) is a highly valuable and versatile organic compound, characterized by a phenylacetonitrile core substituted with two methoxy groups at the 3 and 4 positions.[1] This structure is not merely a chemical curiosity; it is a pivotal precursor in the synthesis of numerous complex molecules and active pharmaceutical ingredients (APIs).[2] Its significance lies in the reactivity of both the nitrile functional group and the electron-rich aromatic ring, which together provide a robust platform for molecular elaboration.[1][2]

This guide serves as a technical resource for researchers, scientists, and drug development professionals, offering an in-depth exploration of the core applications of 3,4-Dimethoxyphenylacetonitrile. We will delve into its role in the synthesis of notable pharmaceuticals, examine detailed reaction protocols, and provide insights into the chemical logic that makes it an indispensable tool in modern medicinal chemistry.

Physicochemical and Structural Data

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in synthesis. The key properties of 3,4-Dimethoxyphenylacetonitrile are summarized below.

| Property | Value | Source(s) |

| CAS Number | 93-17-4 | [3] |

| Molecular Formula | C₁₀H₁₁NO₂ | [1][4] |

| Molecular Weight | 177.20 g/mol | [1][3][4] |

| Appearance | White to yellowish crystalline solid/needles | [1][5] |

| Melting Point | 54-57 °C | [1][5] |

| Boiling Point | 171-178 °C (at 10 mm Hg) | [1][5] |

| Solubility | Low solubility in water; soluble in methanol, ethanol | [1][5] |

| SMILES String | COc1ccc(CC#N)cc1OC | [3] |

| InChI Key | ASLSUMISAQDOOB-UHFFFAOYSA-N | [3] |

These properties, particularly its solid form at room temperature and solubility in common organic solvents, make it a convenient and manageable reagent for a wide range of synthetic transformations.

Core Application: Synthesis of Isoquinoline Alkaloids

Perhaps the most prominent application of 3,4-Dimethoxyphenylacetonitrile is in the synthesis of isoquinoline alkaloids, a class of compounds with significant pharmacological activity. Its dimethoxyphenyl moiety is a structural hallmark of many of these natural products and their synthetic analogs.

The Synthesis of Papaverine

Papaverine is an opium alkaloid used as an antispasmodic and vasodilator, primarily for its smooth muscle relaxant properties.[6][7] Unlike other opium alkaloids, it is not narcotic. The synthesis of Papaverine provides a classic example of the strategic use of 3,4-Dimethoxyphenylacetonitrile as a dual-purpose precursor. The nitrile can be either hydrolyzed to a carboxylic acid or reduced to a primary amine, yielding two key fragments that are later joined.[6]

The overall synthetic logic involves creating two key intermediates from the starting nitrile:

-

3,4-Dimethoxyphenylacetic acid (Homoveratric Acid): Achieved through the hydrolysis of the nitrile group.

-

3,4-Dimethoxyphenethylamine (Homoveratrylamine): Achieved through the reduction of the nitrile group.

These two components are then coupled to form an amide, which is subsequently cyclized (via the Bischler-Napieralski reaction) and dehydrogenated to yield Papaverine.[6][7]

Caption: Synthetic pathway to Papaverine from 3,4-Dimethoxyphenylacetonitrile.

Experimental Protocol: Synthesis of Papaverine Intermediates

The following protocols are generalized representations based on established chemical transformations.[6][8] Researchers should consult specific literature for optimized conditions.

Protocol 3.1.1: Hydrolysis to 3,4-Dimethoxyphenylacetic Acid

-

Setup: To a round-bottom flask equipped with a reflux condenser, add 3,4-Dimethoxyphenylacetonitrile.

-

Reaction: Add an aqueous solution of a strong acid (e.g., sulfuric acid) or base (e.g., sodium hydroxide).

-

Heating: Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

-

Workup: Cool the reaction mixture. If acidic hydrolysis was used, neutralize with a base to precipitate the product. If basic hydrolysis was used, acidify the mixture to precipitate the carboxylic acid.

-

Purification: Collect the solid product by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to yield pure 3,4-Dimethoxyphenylacetic acid.

Protocol 3.1.2: Reduction to 3,4-Dimethoxyphenethylamine

-

Setup: In a high-pressure hydrogenation vessel (autoclave), suspend a suitable catalyst (e.g., Raney Nickel or Palladium on Carbon) in a solvent like ethanol.[6]

-

Reaction: Add 3,4-Dimethoxyphenylacetonitrile to the vessel.

-

Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to the desired level (e.g., 50-100 psi). Heat and stir the reaction mixture for several hours.

-

Workup: After the reaction is complete, cool the vessel and carefully vent the hydrogen. Filter the mixture to remove the catalyst.

-

Purification: Evaporate the solvent under reduced pressure. The resulting crude amine can be purified by distillation or by forming a salt (e.g., hydrochloride) and recrystallizing it. A process for preparing the related N-methyl derivative involves hydrogenation in the presence of methylamine.[9]

Core Application: Synthesis of Verapamil and Related Pharmaceuticals

3,4-Dimethoxyphenylacetonitrile is also a key starting material for Verapamil, a calcium channel blocker used to treat high blood pressure, angina, and certain heart rhythm disorders.[10][11] The synthesis of Verapamil leverages the nucleophilic character of the carbanion formed at the carbon alpha to the nitrile group.

The general synthetic approach involves a two-stage alkylation of the alpha-carbon of 3,4-Dimethoxyphenylacetonitrile.[12] This demonstrates the compound's utility in forming new carbon-carbon bonds, a fundamental operation in constructing complex drug molecules. Furthermore, it is used as a starting material for synthesizing reference standards of Verapamil impurities, which is critical for quality control and regulatory compliance in pharmaceutical manufacturing.[2][5]

Caption: Logical workflow for Verapamil synthesis via alkylation.

Broader Utility in Organic Synthesis

Beyond its role in major drug syntheses, 3,4-Dimethoxyphenylacetonitrile is a versatile building block for a variety of other complex molecules.[1] Its application extends to the creation of novel heterocyclic compounds and modified natural products.

Notable examples include:

-

Synthesis of Acrylonitrile Derivatives: It has been used as the starting material for preparing (Z)-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile.[3][5]

-

Preparation of Modified Diterpenes: The compound was utilized in the preparation of (±) nimbidiol, a modified diterpene, via a sulfenium ion-promoted cyclization process.[1][3]

-

Synthesis of quinolinyl-acetonitrile derivatives: A specific protocol involves reacting it with sodium amide in liquid ammonia, followed by the addition of 4-chloroquinoline.[13]

These applications underscore the compound's value to research chemists exploring new molecular architectures with potential biological activity.[14][15]

A Note on Biological Activity

While primarily valued as a synthetic intermediate, some studies have indicated that 3,4-Dimethoxyphenylacetonitrile itself possesses biological activity. Animal studies showed it can cause somnolence and analgesia at lethal doses.[1] There is also a suggestion that it might act as a cyanide antidote by binding to free hydrogen cyanide to form less toxic thiocyanates, though this mechanism is not well-established.[4] These preliminary findings suggest that derivatives could be explored for pharmacological applications, such as the development of analgesic agents.[1]

Synthesis of 3,4-Dimethoxyphenylacetonitrile

For laboratories requiring a custom synthesis, a modern and efficient method that avoids the use of highly toxic cyanide reagents has been developed and patented.[10][16][17] This three-step process is suitable for larger-scale production.

-

Decarboxylation: 3-(3,4-dimethoxyphenyl)-2',3'-epoxy-potassium propionate is decarboxylated in water to yield 3,4-dimethoxyphenylacetaldehyde.[10][17]

-

Aldoxime Formation: The resulting aldehyde is reacted with hydroxylamine hydrochloride and sodium bicarbonate to form the corresponding aldoxime.[10][17]

-

Dehydration: The aldoxime is then dehydrated, often using a phase-transfer catalyst, to produce the final 3,4-Dimethoxyphenylacetonitrile product.[10][17]

Caption: Modern synthetic route to 3,4-Dimethoxyphenylacetonitrile.

Protocol 7.1: Synthesis via Dehydration of Aldoxime

This protocol is a summary of the method described in patent literature.[10]

-

Decarboxylation: In a reaction flask, combine 3-(3,4-dimethoxyphenyl)-2',3'-epoxypropionic acid potassium salt (0.2 mol), KH₂PO₄ (0.24 mol), purified water (100ml), and toluene (100ml). React at 15°C for 3 hours. Separate the toluene layer, which now contains 3,4-dimethoxyphenylacetaldehyde.

-

Aldoxime Formation: To the toluene solution from the previous step, add NaHCO₃ (0.2 mol) and hydroxylamine hydrochloride (0.2 mol). React at 15°C for 3 hours. The toluene layer now contains 3,4-dimethoxyphenylacetaldoxime.

-

Dehydration and Purification: To the aldoxime solution, add KOH (0.03 mol) and a phase-transfer catalyst like tetrabutylammonium bromide (0.004 mol). Reflux the mixture for 30 minutes. After cooling, wash with water, adjust pH to 7 with acetic acid, and separate the toluene layer. Dry and concentrate under reduced pressure to obtain the crude product as an oil. Crystallize from absolute ethanol at -5°C for 8 hours. Filter and rinse with ice-cold ethanol to obtain pure 3,4-dimethoxyphenylacetonitrile as a white solid.

Conclusion

3,4-Dimethoxyphenylacetonitrile (CAS 93-17-4) is far more than a simple chemical. It is a cornerstone intermediate that provides a reliable and versatile entry point into several classes of pharmacologically important molecules, most notably isoquinoline alkaloids like Papaverine and calcium channel blockers like Verapamil. Its predictable reactivity and structural features have cemented its place in the toolbox of medicinal and synthetic chemists. As the demand for novel therapeutics continues to grow, the strategic application of such foundational building blocks will remain essential for driving innovation in drug discovery and development.

References

- Smolecule. (2023, August 15). Buy 3,4-Dimethoxyphenylacetonitrile | 93-17-4.

-

PrepChem.com. Synthesis of α-(4 -quinolinyl)-α-(3,4-dimethoxyphenyl)acetonitrile. Available at: [Link]

-

Patsnap. Method for synthesizing 3,4-dimethoxyphenyl acetonitrile - Eureka. Available at: [Link]

-

Macsen Labs. (3,4-Dimethoxyphenyl)acetonitrile CAS 93-17-4 - High Purity & Affordable Price. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of (3,4-Dimethoxyphenyl)acetonitrile in Modern Drug Discovery. Available at: [Link]

-

WIPO Patentscope. 101475511 Method for synthesizing 3,4-dimethoxyphenyl acetonitrile. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Chemical Purity and Synthesis: The Importance of (3,4-Dimethoxyphenyl)acetonitrile. Available at: [Link]

- Google Patents. CN101475511B - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile.

- Google Patents. CN101475511A - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile.

-

RialPharma. NUTRACEUTICAL PRODUCTS. Available at: [Link]

- Google Patents. RU2647583C2 - Method for the preparation of papaverine hydrochloride.

- Tianjin Zhuofeng Biotechnology Co., Ltd. (2024, October 29). High Quality Ethyl 2- (1-methylguanidino)

- NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 29). Unlock the Potential of 3,4-Dimethoxyphenylacetonitrile (CAS 93-17-4).

-

YouTube. (2021, May 1). Synthesis of Papaverine. Available at: [Link]

-

MDPI. Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines. Available at: [Link]

-

Wikipedia. 3,4-Dimethoxyphenethylamine. Available at: [Link]

-

XINDAO. Wholesale FOX04-DRI CAS: 2460055-10-9 Manufacturers and Suppliers. Available at: [Link]

- Google Patents. US20090171110A1 - Process for preparing n-methyl-3, 4-dimethoxyphenylethylamine.

-

PubChem - NIH. Papaverine | C20H21NO4 | CID 4680. Available at: [Link]

-

PubMed Central. (2024, October 1). Synthesis and Biological Activity Assessment of 2-Styrylbenzothiazoles as Potential Multifunctional Therapeutic Agents. Available at: [Link]

-

Inorganic Chemistry Research. Green Synthesis of Papaverine one of Opium Alkaloids in Water. Available at: [Link]

- Google Patents. US5840981A - Process for producing N-methyl-2(3,4 dimethoxyphenyl)-ethylamine.

-

Der Pharma Chemica. Facile synthesis of papaverine, (±) setigeridine, (±)setigerine, and related isoquinoline alkaloids. Available at: [Link]

Sources

- 1. Buy 3,4-Dimethoxyphenylacetonitrile | 93-17-4 [smolecule.com]

- 2. nbinno.com [nbinno.com]

- 3. (3,4-Dimethoxyphenyl)acetonitrile 98 93-17-4 [sigmaaldrich.com]

- 4. 3,4-Dimethoxyphenyl acetonitrile | CymitQuimica [cymitquimica.com]

- 5. (3,4-Dimethoxyphenyl)acetonitrile | 93-17-4 [chemicalbook.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Papaverine | C20H21NO4 | CID 4680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. RU2647583C2 - Method for the preparation of papaverine hydrochloride - Google Patents [patents.google.com]

- 9. US5840981A - Process for producing N-methyl-2(3,4 dimethoxyphenyl)-ethylamine - Google Patents [patents.google.com]

- 10. Method for synthesizing 3,4-dimethoxyphenyl acetonitrile - Eureka | Patsnap [eureka.patsnap.com]

- 11. CN101475511A - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile - Google Patents [patents.google.com]

- 12. US20090171110A1 - Process for preparing n-methyl-3, 4-dimethoxyphenylethylamine - Google Patents [patents.google.com]

- 13. prepchem.com [prepchem.com]

- 14. nbinno.com [nbinno.com]

- 15. nbinno.com [nbinno.com]

- 16. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 17. CN101475511B - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile - Google Patents [patents.google.com]

A Technical Guide to the pH-Dependent Stability of Creatine Ethyl Ester

Abstract

Creatine ethyl ester (CEE) was developed as a prodrug of creatine, with the pharmaceutical goal of enhancing aqueous solubility and gastrointestinal permeability to improve oral bioavailability compared to the widely used creatine monohydrate.[1][2] However, the chemical stability of the ester linkage is a critical determinant of its ultimate efficacy. This guide provides an in-depth analysis of the pH-dependent stability profile of CEE, delineating the distinct degradation pathways that predominate under various conditions. We will explore the underlying chemical mechanisms, present robust analytical methodologies for stability assessment, and discuss the profound implications of these findings for researchers and drug development professionals. The data unequivocally demonstrate that CEE is highly susceptible to degradation in aqueous solutions, with the rate and product of this degradation being critically dependent on pH.

Introduction: The Rationale and Challenge of Creatine Esterification

Creatine is a cornerstone of sports nutrition and is under investigation for various therapeutic applications due to its central role in cellular energy homeostasis.[3][4] Despite its efficacy, creatine monohydrate exhibits relatively low aqueous solubility, which can limit its formulation possibilities.[5] The synthesis of creatine ethyl ester (CEE) was a direct attempt to overcome this limitation.[6][7] By converting the carboxylic acid moiety of creatine into an ethyl ester, the resulting molecule becomes more lipophilic.[6] The central hypothesis was that this increased lipophilicity would enhance its passive diffusion across cell membranes, such as the intestinal epithelium, thereby increasing bioavailability.[1][7]

However, for a prodrug to be effective, it must remain intact until it reaches its target site or can be converted to the active compound by a desired mechanism (e.g., enzymatic hydrolysis in plasma or tissue).[8] The inherent chemical liability of the ester bond in CEE presents a significant formulation and delivery challenge. The molecule's journey through the gastrointestinal tract involves exposure to a wide pH spectrum, from the highly acidic environment of the stomach (pH ~1-3) to the near-neutral and slightly alkaline conditions of the small intestine (pH ~6-8). Understanding the stability of CEE across this range is therefore paramount to predicting its fate in vivo.

The Dichotomy of CEE Degradation: pH as the Decisive Factor

The stability of CEE in an aqueous environment is not a simple, linear process. Instead, it follows two distinct degradation pathways, with the ambient pH acting as a switch that dictates the predominant mechanism and the resulting degradation product.[9]

Pathway 1: Intermolecular Ester Hydrolysis (pH ≤ 1.0)

In a strongly acidic environment, such as that mimicking the stomach, CEE undergoes intermolecular ester hydrolysis.[9][10] This reaction involves the nucleophilic attack of a water molecule on the carbonyl carbon of the ester, leading to the cleavage of the ester bond.

-

Products: Creatine and Ethanol.

-

Kinetics: This reaction is remarkably slow. Studies have shown that CEE is most stable under these highly acidic conditions, with a reported half-life (t½) of approximately 570 hours at pH 1.0.[1][9][10]

The practical implication is that CEE is very stable within the acidic milieu of the stomach, suggesting it would likely pass into the small intestine chemically intact.[2][9]

Pathway 2: Intramolecular Cyclization (pH > 1.0)

Once CEE moves beyond the highly acidic environment of the stomach (i.e., at pH values greater than 1.0), the degradation mechanism shifts dramatically. The molecule undergoes a rapid, intramolecular 5-exo-trig cyclization.[9][10] In this reaction, the nitrogen atom of the guanidinium group acts as an internal nucleophile, attacking the ester's carbonyl carbon. This process is far more efficient than intermolecular hydrolysis under these conditions.

-

Products: Creatinine and Ethanol.[8]

-

Kinetics: The rate of this cyclization increases linearly with pH.[9][10] This degradation is exceptionally fast under neutral to alkaline conditions. For instance, at a physiological pH of 7.4, the half-life of CEE is less than one minute.[9] Above pH 8.0, the degradation is nearly instantaneous, with a half-life of only 23 seconds.[1][10]

This rapid conversion to creatinine, a biologically inactive waste product in this context, is the primary challenge to CEE's efficacy.[5][8] The molecule degrades before it can be meaningfully absorbed or converted to creatine by plasma esterases.[2][5]

Figure 1: pH-dependent degradation pathways of Creatine Ethyl Ester.

Quantitative Analysis of CEE Stability

A precise understanding of degradation kinetics is essential for drug development. The stability of CEE has been quantified across a range of pH values, and the results are summarized below.

| Buffer System | pH | First-Order Rate Constant (k, min⁻¹) | Half-Life (t½) | Predominant Mechanism |

| KCI/HCI | 1.0 | 2.0 x 10⁻⁵ | ~570 hours | Ester Hydrolysis |

| Citrate | 2.5 | 5.8 x 10⁻⁵ | ~200 hours | Cyclization |

| Aqueous Solution | 4.0 | 6.4 x 10⁻⁴ | ~18 hours | Cyclization |

| Citrate | 4.6 | 2.9 x 10⁻³ | ~4.0 hours | Cyclization |

| Citrate | 5.7 | 0.015 | ~48 minutes | Cyclization |

| Phosphate | 7.4 | 0.80 | ~52 seconds | Cyclization |

| Phosphate | 8.0 | 1.8 | ~23 seconds | Cyclization |

| Data synthesized from Gufford et al. (2013).[9][10] |

The data clearly illustrate a 37,000-fold increase in the degradation rate when moving from pH 1.0 to pH 7.4.[10] This dramatic acceleration underscores the futility of CEE surviving transit through the small intestine to be absorbed in its ester form.

Experimental Protocol: A Self-Validating HPLC Method for Stability Assessment

To generate reliable stability data, a robust, stability-indicating analytical method is required. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the gold standard for this application, as it can simultaneously separate and quantify the parent compound (CEE) and its primary degradation products (creatine and creatinine).[10][11][12]

Causality in Method Design

The chosen method must be "stability-indicating," meaning it must be able to resolve the analyte of interest from its degradation products and any potential excipients. The selection of a C18 column is based on its versatility for reversed-phase chromatography, which separates molecules based on hydrophobicity.[10][13] CEE, being the most lipophilic, will have the longest retention time, while creatine and creatinine, being more polar, will elute earlier.[10] The use of two different UV wavelengths (210 nm and 235 nm) serves as a self-validating confirmation step; creatinine has a distinct chromophore that absorbs strongly at 235 nm, whereas creatine and CEE do not, allowing for unambiguous peak identification.[10]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. pH-dependent stability of creatine ethyl ester: relevance to oral absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Metabolic Basis of Creatine in Health and Disease: A Bioinformatics-Assisted Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analysis of the efficacy, safety, and regulatory status of novel forms of creatine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. gigasnutrition.com [gigasnutrition.com]

- 7. The effects of creatine ethyl ester supplementation combined with heavy resistance training on body composition, muscle performance, and serum and muscle creatine levels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Non-enzymatic cyclization of creatine ethyl ester to creatinine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pH-Dependent Stability of Creatine Ethyl Ester: Relevance to Oral Absorption - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. lcms.cz [lcms.cz]

- 12. A simple HPLC method with pulsed EC detection for the analysis of creatine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

Ethyl 2-(1-methylguanidino)acetate hydrochloride degradation products

An In-Depth Technical Guide to the Degradation Products of Ethyl 2-(1-methylguanidino)acetate Hydrochloride

Abstract

This compound, commonly known as creatine ethyl ester hydrochloride (CEE), is a derivative of creatine developed to enhance bioavailability. However, its chemical stability is a critical concern for researchers, formulators, and drug development professionals. This technical guide provides a comprehensive analysis of the degradation pathways of CEE, focusing on the underlying chemical mechanisms and the factors that influence them. We will detail the primary degradation routes—intramolecular cyclization and hydrolysis—and discuss other potential transformations under forced degradation conditions. This guide also presents field-proven, step-by-step protocols for conducting stability studies and developing a robust, stability-indicating analytical method for accurate quantification of CEE and its degradants.

Introduction: The Stability Challenge of a Creatine Prodrug

Creatine is a well-established ergogenic aid, but its low solubility and membrane permeability have driven the development of derivatives like this compound (CAS 15366-32-2). The addition of an ethyl ester group was intended to increase lipophilicity and, theoretically, improve absorption.[1] Despite this rationale, the inherent chemical instability of the CEE molecule presents a significant challenge. The molecule is highly susceptible to degradation, which can negate its intended benefits by converting it into less active or inactive compounds before it can reach its target tissues.[2][3]

Understanding the degradation profile of CEE is therefore paramount for:

-

Formulation Development: Designing stable dosage forms that protect the active molecule.

-

Analytical Method Development: Creating reliable, stability-indicating methods to accurately assess purity and shelf-life.

-

Pharmacokinetic Studies: Interpreting in vivo data, as the observed effects may be due to the parent compound or its degradants.

This guide serves as an authoritative resource, grounded in peer-reviewed literature, to navigate the complexities of CEE stability.

Primary Degradation Pathways: A Tale of Two Mechanisms

The degradation of Ethyl 2-(1-methylguanidino)acetate is primarily governed by pH. Two competing pathways, intramolecular cyclization and ester hydrolysis, dictate the fate of the molecule in aqueous environments.[4]

Intramolecular Cyclization to Creatinine (pH > 1.0)

Under neutral to alkaline conditions, and even in mildly acidic solutions (pH > 1.0), CEE rapidly undergoes an intramolecular cyclization to form creatinine and ethanol.[2][4] This is the most significant degradation pathway under physiological conditions. The reaction is a non-enzymatic, 5-exo-trig cyclization where the nitrogen of the guanidino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester.[4]

The rate of this reaction is highly pH-dependent, accelerating dramatically as the pH increases. At a physiological pH of 7.4, the conversion is nearly instantaneous, with a reported half-life of less than a minute.[1][5] This rapid conversion is a critical finding, as it suggests CEE largely transforms into the waste product creatinine in the gastrointestinal tract and bloodstream, rather than delivering creatine to muscle cells.[2]

Ester Hydrolysis to Creatine (pH ≤ 1.0)

In strongly acidic conditions (pH ≤ 1.0), the degradation pathway shifts. The guanidino group becomes fully protonated, which prevents it from acting as an effective intramolecular nucleophile.[3] Consequently, the dominant reaction becomes intermolecular ester hydrolysis, where a water molecule attacks the ester carbonyl. This reaction yields creatine and ethanol.[2][4]

CEE is significantly more stable under these highly acidic conditions. For example, at pH 1.0, its degradation half-life is approximately 570 hours, compared to mere seconds at pH 7.4.[1] This indicates that CEE might remain intact in the highly acidic environment of the stomach, but would then rapidly degrade upon entering the more neutral pH of the small intestine.[4]

Forced Degradation Studies: A Predictive Framework

To develop a truly robust, stability-indicating method and to understand the full degradation profile, forced degradation (stress testing) is essential. This involves subjecting the drug substance to conditions more severe than accelerated stability testing, such as high heat, humidity, strong acid/base, oxidation, and photolytic stress.

Summary of Degradation Behavior

The following table summarizes the known and potential degradation products of CEE under various stress conditions.

| Stress Condition | Potential Degradation Products | Primary Mechanism |

| Acidic (Strong) | Creatine, Ethanol | Intermolecular Ester Hydrolysis |

| Acidic (Mild) | Creatinine, Ethanol | Intramolecular Cyclization |

| Neutral/Alkaline | Creatinine, Ethanol | Intramolecular Cyclization |

| Oxidative | Guanidine-oxidized species, Creatinine | Oxidation of guanidino group, Cyclization |

| Photolytic | Ring-opened products, Demethylated species | Photocatalytic degradation (of creatinine) |

| Thermal | Creatinine, Ethanol | Intramolecular Cyclization (rate increases with temp) |

Insights from Stress Testing

-

Acid/Base Hydrolysis: As established, CEE yields creatine in strong acid and creatinine in mild acid and base.[4]

-

Oxidative Stress: While specific studies on CEE are lacking, guanidino compounds, in general, can interact with reactive oxygen species.[6][7] Forced oxidation (e.g., with H₂O₂) could potentially lead to degradation of the guanidino moiety in addition to the primary cyclization pathway.

-

Photolytic Stress: Creatine itself does not absorb light above 290 nm and is not expected to be susceptible to direct photolysis.[8] However, studies on the photocatalytic degradation of its primary degradant, creatinine, show that the ring structure can be opened and further degraded into low molecular weight organic acids under UV light in the presence of a catalyst like TiO₂.[9] This suggests that under harsh photolytic conditions, secondary degradation of creatinine could occur.

Quantitative Analysis: pH-Dependent Degradation Kinetics

The stability of CEE is quantifiable through its degradation rate constant (k) and half-life (t½) at different pH values. The data below, adapted from Gufford et al., clearly illustrates the profound impact of pH.[1]

| Buffer | pH | Rate Constant (k, min⁻¹) | Half-Life (t½) | Degradation Pathway |

| KCl/HCl | 1.0 | 2.0 x 10⁻⁵ | 570 hr | Hydrolysis |

| Citrate | 2.5 | 5.8 x 10⁻⁵ | 200 hr | Cyclization |

| Aqueous Solution | 4.0 | 6.3 x 10⁻⁴ | 18 hr | Cyclization |

| Citrate | 5.7 | 0.015 | 48 min | Cyclization |

| Phosphate | 7.4 | 0.811 | 52 s | Cyclization |

| Phosphate | 8.8 | >1.8 | < 23 s | Cyclization |

This data underscores the critical need for acidic conditions to maintain the stability of CEE in any aqueous-based formulation or analytical standard preparation.

Experimental Protocols: A Self-Validating System

A trustworthy analysis of CEE degradation relies on a well-designed experimental workflow and a validated, stability-indicating analytical method.

Workflow for a Forced Degradation Study

Sources

- 1. researchgate.net [researchgate.net]

- 2. pH-dependent stability of creatine ethyl ester: relevance to oral absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Analysis of the efficacy, safety, and regulatory status of novel forms of creatine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pH-Dependent Stability of Creatine Ethyl Ester: Relevance to Oral Absorption - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Non-enzymatic hydrolysis of creatine ethyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of feeding guanidinoacetic acid on oxidative status and creatine metabolism in broilers subjected to chronic cyclic heat stress in the finisher phase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 9. Investigation of the photocatalytic degradation pathway of the urine metabolite, creatinine: the effect of pH - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Mechanism of Action of Creatine Ethyl Ester

Executive Summary: Creatine ethyl ester (CEE) was developed as a prodrug of creatine to overcome the purported limitations of creatine monohydrate, primarily by enhancing its bioavailability through increased lipophilicity. The central hypothesis posited that CEE would passively diffuse across cell membranes and subsequently be hydrolyzed by intracellular esterases to liberate creatine. This guide provides a detailed examination of the in vitro evidence that has rigorously tested this hypothesis. Through a synthesis of key experimental findings, we demonstrate that while CEE exhibits significantly greater membrane permeability than creatine in vitro, its utility is critically undermined by profound chemical instability at physiological pH. In neutral to alkaline aqueous environments, CEE undergoes rapid, non-enzymatic intramolecular cyclization to form creatinine, a biologically inactive metabolite. This guide will detail the core in vitro methodologies—including pH-dependent stability assays, cell monolayer permeability studies, and spectroscopic analysis of its metabolic fate—that have been instrumental in elucidating the true mechanism of action of CEE. The collective in vitro data compellingly indicate that CEE functions predominantly as a pronutrient for creatinine, not creatine, fundamentally challenging its efficacy as an ergogenic supplement.

The Creatine Ethyl Ester Prodrug Hypothesis

Creatine is a polar, hydrophilic molecule.[1] Its transport from the bloodstream into target tissues, such as skeletal muscle and brain, is mediated by a specific, sodium-dependent creatine transporter protein, SLC6A8.[1][2] The development of creatine ethyl ester (CEE) was predicated on the strategy of esterification, a common pharmaceutical approach to increase the bioavailability of polar drugs.[1] By attaching an ethyl ester group to the carboxylic acid moiety of creatine, the resulting molecule becomes significantly more lipophilic.

The proposed mechanism of action was therefore conceptualized as a two-step process:

-

Enhanced Cellular Uptake: The increased lipophilicity of CEE would allow it to bypass the saturable SLC6A8 transporter and instead passively diffuse across the lipid bilayers of cell membranes.[1][3]

-

Intracellular Hydrolysis: Once inside the cell, ubiquitous intracellular esterase enzymes would cleave the ester bond, releasing free creatine and ethanol, thereby increasing the intramuscular pool of creatine available for phosphorylation to phosphocreatine.[4]

This elegant hypothesis suggested that CEE could deliver creatine to cells more efficiently than creatine monohydrate. The following sections detail the in vitro experimental evidence that has scrutinized this proposed mechanism.

Chemical Stability and Degradation Pathway of CEE

A critical, and ultimately decisive, factor in the mechanism of any prodrug is its chemical stability in relevant biological fluids. In vitro studies revealed that the stability of CEE is highly dependent on pH.[5][6] Two distinct chemical fates were identified, with the prevailing pathway dictated by the acidity of the environment.

-

Ester Hydrolysis (Acidic Conditions): In strongly acidic environments (pH ≤ 1.0), CEE is relatively stable and undergoes the intended ester hydrolysis to yield creatine and ethanol.[3][6] Its half-life at pH 1.0 is approximately 570 hours.[5][6] This suggests that CEE could remain largely intact in the highly acidic environment of the stomach.

-

Intramolecular Cyclization (Neutral/Alkaline Conditions): However, as the pH increases towards neutral and alkaline conditions—representative of the small intestine, blood plasma, and intracellular cytosol (pH ~7.4)—the degradation of CEE accelerates dramatically.[5][7] At pH levels greater than 1.0, CEE does not hydrolyze to creatine. Instead, it undergoes a rapid, non-enzymatic intramolecular 5-exotrig cyclization to form the inactive waste product, creatinine.[3][7] This degradation is so rapid that at pH 8.0, the half-life of CEE is a mere 23 seconds.[5][6] In standard cell culture media (pH ~7.8), the half-life is less than one minute.[5]

This intrinsic chemical instability at physiological pH means that CEE spontaneously converts to creatinine before it can be effectively absorbed or acted upon by cellular enzymes.

Table 1: pH-Dependent Stability of Creatine Ethyl Ester

| Medium | pH | Half-Life (t½) | Primary Degradation Product |

| KCl/HCl Buffer | 1.0 | ~570 hours | Creatine[5][6] |

| Citrate Buffer | 4.0 | ~4.0 hours | Creatinine[5] |

| Citrate Buffer | 5.7 | ~48 minutes | Creatinine[5] |

| Cell Culture Media | 7.78 | ~52 seconds | Creatinine[5] |

| Phosphate Buffer | 8.8 | ~23 seconds | Creatinine[5] |

Protocol 2.1: In Vitro Stability Assay of CEE using High-Performance Liquid Chromatography (HPLC)

Causality: This protocol is designed to quantitatively measure the rate of CEE degradation and identify its byproducts across a range of pH values. HPLC is the chosen analytical method due to its ability to effectively separate and quantify the structurally similar compounds CEE, creatine, and creatinine in a single run, providing a clear picture of the chemical transformation over time.[8][9]

Methodology:

-

Preparation of Buffers: Prepare a series of aqueous buffers with pH values ranging from 1.0 to 9.0 (e.g., KCl/HCl for pH 1-2, citrate for pH 3-6, phosphate for pH 7-9).

-

Stock Solution: Prepare a concentrated stock solution of CEE hydrochloride in a pH 1.0 buffer to ensure initial stability.

-

Incubation: At time zero (t=0), spike a known concentration of the CEE stock solution into each pH buffer, pre-warmed to 37°C.

-

Time-Point Sampling: At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot from each buffer solution. The sampling frequency should be higher for neutral/alkaline buffers due to the expected rapid degradation.

-

Reaction Quenching: Immediately quench the reaction in the aliquot by diluting it in a highly acidic mobile phase (e.g., pH < 2.5) to halt further degradation.

-

HPLC Analysis: Inject the quenched samples into an HPLC system equipped with a suitable column (e.g., porous graphitic carbon or reversed-phase C18) and a UV detector (210-235 nm).[5][9]

-

Data Analysis: Quantify the peak areas for CEE, creatine, and creatinine against calibration curves of known standards. Plot the natural logarithm of the CEE concentration versus time for each pH. The degradation rate constant (k) is the negative slope of this line, and the half-life is calculated as t½ = 0.693 / k.

Investigating the Intracellular Fate of CEE

The final and most crucial step of the prodrug hypothesis is the intracellular conversion of CEE to creatine. If CEE simply degrades to creatinine before or after entering the cell, it fails as a creatine delivery agent. In vitro experiments using biological matrices that contain esterase enzymes, such as human plasma, are essential for investigating this step.